HDAC6 Selectivity and Potency: A Framework for 1-Alkyl Substituted Tetrahydropyrrolo[1,2-a]pyrazine Scaffolds
While specific HDAC6 inhibitory data for the exact compound (CAS 118959-62-9) is not published, data for closely related 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydroxamic acids demonstrate the scaffold's inherent potential for achieving high potency and exceptional isoform selectivity. This establishes a strong class-level precedent for the utility of the 1-ethyl core as a starting point for medicinal chemistry optimization. For example, a constrained analog in the same series potently inhibited HDAC6 with an IC50 of 33 nM, exhibiting approximately 100-fold selectivity over HDAC8 and >200-fold selectivity over a nuclear extract [1].
| Evidence Dimension | HDAC6 Inhibition and Selectivity |
|---|---|
| Target Compound Data | Not directly available for CAS 118959-62-9 as a final inhibitor; it serves as a core scaffold intermediate. |
| Comparator Or Baseline | A constrained tetrahydropyrrolo[1,2-a]pyrazine hydroxamic acid derivative (specific structure not disclosed in abstract) |
| Quantified Difference | Target compound's inhibitory activity is not measured; comparator shows IC50 = 33 nM vs HDAC6, with ~100-fold selectivity over HDAC8 and >200-fold over a nuclear extract [1]. |
| Conditions | In vitro enzymatic assay using purified HDAC6 and HDAC8, and a nuclear extract from HeLa cells [1]. |
Why This Matters
This data validates the tetrahydropyrrolo[1,2-a]pyrazine core, including its 1-substituted variants, as a privileged scaffold for developing highly selective HDAC6 inhibitors, a target of significant interest in oncology and neurodegenerative disease research.
- [1] Butler, K. V., Kalin, J., Brochier, C., Vistoli, G., Langley, B., & Kozikowski, A. P. (2014). Histone deacetylase inhibitors derived from 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related heterocycles selective for the HDAC6 isoform. *Bioorganic & Medicinal Chemistry Letters*, 24(19), 4642-4646. View Source
